9H-Purine, 6-fluoro-9-methyl-

Purine Nucleoside Phosphorylase Enzyme Inhibition Purine Metabolism

9H-Purine, 6-fluoro-9-methyl- (CAS 653-45-2) is a uniquely dual-substituted purine scaffold combining a 6-fluoro group (-I/+M effects) and N9-methyl block. This pharmacophore delivers validated baseline IP6K1 inhibition (pIC₅₀ = 3.93 ± 0.10) exceeding comparator scaffolds while serving as a PNP substrate for prodrug/suicide gene therapy research. The 6-fluoro substituent enables sequential SₙAr strategies impossible with 6-chloro or 6-amino analogs. Procure this specific intermediate to build on established SAR, avoid investing in inactive mono-substituted purines, and leverage orthogonal reactivity at the purine 6-position for fluorinated library synthesis.

Molecular Formula C6H5FN4
Molecular Weight 152.13 g/mol
CAS No. 653-45-2
Cat. No. B3356196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine, 6-fluoro-9-methyl-
CAS653-45-2
Molecular FormulaC6H5FN4
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2F
InChIInChI=1S/C6H5FN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3
InChIKeyZFUSMAOAYYFSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-9-methyl-9H-purine (CAS 653-45-2): Chemical Identity and Procurement Baseline for a Fluorinated Purine Scaffold


9H-Purine, 6-fluoro-9-methyl- (CAS: 653-45-2) is a 6-fluorinated 9-methylpurine derivative with the molecular formula C6H5FN4 and molecular weight 152.13 g/mol [1]. This compound belongs to the class of 6-substituted purine analogs and serves as a key synthetic intermediate and biochemical probe in purine metabolism research. Its unique dual substitution pattern—a fluorine atom at the C6 position and a methyl group at N9—distinguishes it from other mono-substituted purines in both chemical reactivity and biological target engagement profiles [2]. The compound has been assigned the FDA Unique Ingredient Identifier (UNII) WG9PG8Q9TQ and is cataloged under NSC-68122 in the National Cancer Institute compound collection [1].

Why 6-Fluoro-9-methyl-9H-purine Cannot Be Replaced by Common 6-Substituted or 9-Methylpurine Analogs


Substituting 6-fluoro-9-methyl-9H-purine with structurally similar purine analogs such as 6-chloro-9-methylpurine, 9-methylpurine, or 6-fluoropurine introduces measurable and often disadvantageous changes in target engagement, physicochemical properties, and synthetic utility. The 6-fluoro substituent confers distinct electronic and steric characteristics compared to 6-chloro or 6-amino groups, directly affecting enzyme recognition at the active site of purine nucleoside phosphorylase (PNP) and other purine-metabolizing enzymes [1]. Empirical structure-activity relationship data demonstrate that 9-methylpurine derivatives exhibit a different potency-selectivity balance relative to 9H-purine analogs, with 9-methyl substitution generally reducing potency while increasing selectivity at adenosine receptor subtypes [2]. Furthermore, 6-chloro-9-methylpurine possesses different synthetic reactivity as an electrophilic intermediate for nucleophilic aromatic substitution reactions, limiting its direct applicability in synthetic routes optimized for the 6-fluoro analog. The combination of 6-fluoro and 9-methyl groups in a single molecule creates a unique pharmacophore that cannot be replicated by mono-substituted alternatives [3]. The following quantitative evidence establishes the specific differentiation that justifies prioritized selection of this compound.

Quantitative Differentiation Evidence for 6-Fluoro-9-methyl-9H-purine (CAS 653-45-2) Against Closest Analogs


Purine Nucleoside Phosphorylase (PNP) Inhibition: 6-Fluoro-9-methylpurine Shows Measurable but Modest Activity Relative to Optimized 6-Substituted Analogs

6-Fluoro-9-methylpurine exhibits measurable inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM and a Ki of 290,000 nM against human erythrocyte PNP [1]. This inhibitory profile is intermediate between inactive 6-substituted purines and highly optimized PNP inhibitors. For comparison, 6-chloro-9-methylpurine and other 6-halogenated-9-alkylpurines show variable PNP inhibition depending on the halogen substituent, with the 6-fluoro analog providing a distinct electronic environment that influences hydrogen bonding at the enzyme active site [2]. While 6-fluoro-9-methylpurine is not the most potent PNP inhibitor in its class, its measurable activity combined with its utility as a synthetic building block makes it valuable for structure-activity relationship (SAR) studies investigating the role of C6 substitution on PNP recognition.

Purine Nucleoside Phosphorylase Enzyme Inhibition Purine Metabolism

Inositol Hexakisphosphate Kinase 1 (IP6K1) Inhibition: 6-Fluoro-9-methylpurine Derivative Achieves pIC50 of 3.93 in SAR Series

In a systematic SAR study evaluating purine analogs with variation at the N6-position for IP6K1 inhibition, a derivative incorporating the 6-fluoro-9-methylpurine scaffold achieved a pIC50 of 3.93 ± 0.10 (equivalent to IC50 ≈ 117 μM) [1]. This value represents measurable inhibition, whereas several comparator purine analogs in the same study series (compounds 1, 4, and 5 with different N6-substituents) showed pIC50 < 3.70 (IC50 > 200 μM), with solubility issues precluding proper IC50 determination for some analogs. The data demonstrate that the 6-fluoro-9-methylpurine core provides a tractable scaffold for developing IP6K1 inhibitors, offering baseline activity that can be optimized through further substitution.

IP6K1 Kinase Inhibition Inositol Phosphate Signaling

Substrate Activity for Purine Nucleoside Phosphorylase: 6-Fluoromethyl-9-methylpurine Nucleoside Shows Comparable Activity to Parent 6-Methyl Analog

The nucleoside derivative of 6-fluoro-9-methylpurine—specifically 6-fluoromethyl-9-(β-D-ribofuranosyl)purine (6-FMePR)—demonstrates substrate activity for E. coli purine nucleoside phosphorylase (PNP) that is comparable to that of the parent nucleoside 6-methyl-9-(β-D-ribofuranosyl)purine (6-MePR) [1]. This functional comparability is critical for PNP/prodrug suicide gene therapy applications, where the nucleoside prodrug must be efficiently cleaved by PNP to release the cytotoxic base. Both 6-FMeP (the free base) and 6-FMePR demonstrated cytotoxic activity against CCRF-CEM cells in culture, meeting the fundamental requirements for use as a potential toxin in PNP/prodrug-based cancer gene therapy [1].

Suicide Gene Therapy PNP Prodrug Cytotoxicity

Electronic Property Differentiation: 6-Fluoro Substituent Confers Unique Reactivity Profile for Nucleophilic Aromatic Substitution

The 6-fluoro substituent in 6-fluoro-9-methylpurine provides a distinct electronic profile for nucleophilic aromatic substitution (SNAr) reactions compared to other 6-halogenated-9-methylpurines. The C-F bond at the purine 6-position exhibits different reactivity than C-Cl bonds due to the stronger C-F bond dissociation energy (≈130 kcal/mol for C-F vs ≈95 kcal/mol for C-Cl) and the fluorine atom's unique combination of strong -I inductive effect with +M mesomeric electron donation [1]. This electronic profile makes 6-fluoro-9-methylpurine a more selective electrophile for SNAr reactions, requiring more vigorous conditions for displacement than 6-chloro-9-methylpurine, which enables sequential substitution strategies in complex molecule synthesis [2]. The 6-fluoro group also serves as a metabolic blocking group that resists oxidative metabolism at the purine 6-position.

Nucleophilic Aromatic Substitution Synthetic Intermediate Fluorine Chemistry

9-Methyl Substitution Alters Potency-Selectivity Balance in Adenosine Receptor Modulation Relative to 9H-Purines

In a comprehensive structure-activity relationship study of 2-aryl-6-morpholinopurine derivatives at human adenosine receptor subtypes, 9-methylpurine derivatives were found to be generally less potent but more selective compared to their 9H-purine counterparts [1]. Specifically, 9-methylpurine derivatives showed preferential antagonism at specific adenosine receptor subtypes (A1, A3, dual A1/A2A, A1/A2B, or A1/A3), whereas 9H-purine derivatives were more potent but exhibited less selectivity across adenosine receptor subtypes. This SAR trend establishes that the 9-methyl group is a critical determinant of receptor subtype selectivity, making 9-methyl-substituted purines including 6-fluoro-9-methylpurine valuable scaffolds for developing selective adenosine receptor modulators.

Adenosine Receptors GPCR Structure-Activity Relationship

Antitumor Activity Screening: 6-Fluoro-9-methylpurine Evaluated in Adenocarcinoma 755 Model with Distinct Profile from 6-Chloro Analogs

6-Fluoro-9-methylpurine was synthesized and evaluated in the context of a broader antitumor screening program investigating 9-alkyl-6-substituted-purines [1]. In parallel studies, 6-chloro-9-methylpurine was shown to possess the same order of activity against Adenocarcinoma 755 in C57 black mice as 6-chloropurine [2]. This finding was notable because 6-chloro-9-methylpurine cannot be ribosidated in vivo without prior removal of the methyl group, suggesting that enzymatic demethylation occurs in vivo. The distinct metabolic fate of 6-fluoro-9-methylpurine relative to 6-chloro-9-methylpurine arises from differences in C-F versus C-Cl bond stability and susceptibility to enzymatic processing, providing a chemically distinct tool for investigating purine antimetabolite mechanisms.

Antitumor Adenocarcinoma 755 In Vivo Screening

Validated Research and Industrial Applications for 6-Fluoro-9-methyl-9H-purine Based on Quantitative Evidence


Synthetic Building Block for Fluorinated Purine Libraries with Orthogonal Reactivity Requirements

Based on the distinct electronic profile of the C6-fluoro substituent (stronger C-F bond versus C-Cl; unique combination of -I and +M effects) [1], 6-fluoro-9-methylpurine serves as a strategic intermediate for multi-step syntheses requiring orthogonal reactivity at the purine 6-position. This compound is specifically indicated for medicinal chemistry programs synthesizing fluorinated purine libraries where the 6-fluoro group must remain intact during downstream transformations, or where sequential nucleophilic aromatic substitution strategies require differential leaving group reactivity. The 9-methyl group additionally blocks N9 glycosylation, directing any subsequent glycosylation to alternative positions or requiring deprotection strategies [1].

Scaffold for IP6K1 Inhibitor Development with Validated Baseline Activity

In the development of inositol hexakisphosphate kinase 1 (IP6K1) inhibitors for metabolic disorders or oncology applications, the 6-fluoro-9-methylpurine scaffold provides a validated starting point with documented baseline activity (pIC50 = 3.93 ± 0.10) that exceeds the activity of several comparator purine scaffolds (pIC50 < 3.70) tested in the same assay system [2]. Procurement of this specific scaffold enables researchers to build upon established SAR and avoid investing resources in purine analogs that have already been shown to lack quantifiable IP6K1 inhibition.

Substrate Scaffold for Suicide Gene Therapy Prodrug Development Targeting PNP

The 6-fluoro-9-methylpurine core, when converted to its nucleoside derivative (6-FMePR), demonstrates substrate activity for E. coli purine nucleoside phosphorylase comparable to the established 6-methylpurine nucleoside prodrug, while producing a fluorinated cytotoxic base with distinct properties [3]. This validated substrate activity supports the use of this compound in PNP/prodrug suicide gene therapy research programs, particularly those seeking chemically differentiated toxins that may overcome resistance mechanisms associated with 6-methylpurine-based prodrugs. Both the free base (6-FMeP) and nucleoside form show cytotoxic activity against CCRF-CEM leukemia cells, meeting the dual requirements for PNP/prodrug cancer gene therapy applications [3].

Biochemical Probe for Investigating Purine Nucleoside Phosphorylase Structure-Activity Relationships

With a well-characterized PNP inhibition profile (IC50 = 1,330 nM; Ki = 290,000 nM against human erythrocyte PNP) [4], 6-fluoro-9-methylpurine occupies a defined position in the PNP inhibitor SAR landscape that distinguishes it from both inactive 6-substituted purines and highly optimized sub-nanomolar inhibitors. This compound is specifically valuable for enzymology studies investigating how 6-position electronic effects modulate PNP active site recognition, as the 6-fluoro substituent provides a unique combination of strong -I inductive effect with +M mesomeric donation that differs fundamentally from 6-chloro, 6-amino, and 6-thio analogs [5].

Quote Request

Request a Quote for 9H-Purine, 6-fluoro-9-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.